molecular formula C15H12N4O6 B4885916 N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide

Cat. No.: B4885916
M. Wt: 344.28 g/mol
InChI Key: AKMJSSQJSLYZRL-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide is an organic compound with a complex structure that includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide typically involves multiple steps. One common method starts with the nitration of aniline derivatives to introduce nitro groups. This is followed by acetylation and subsequent coupling reactions to form the final benzamide structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic rings can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinoselenoic amide

Uniqueness

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and acetyl groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-8(20)9-2-4-10(5-3-9)17-15(21)12-6-11(18(22)23)7-13(14(12)16)19(24)25/h2-7H,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMJSSQJSLYZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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